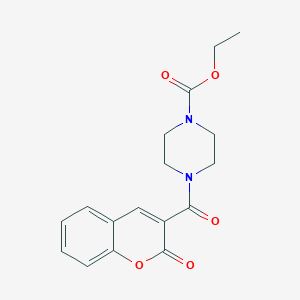

ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a hybrid molecule combining a chromene (coumarin) scaffold with a piperazine-carboxylate moiety. The chromene core is known for its photophysical properties and biological relevance, including antimicrobial and antioxidant activities . The piperazine group enhances solubility and enables interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions . This compound is synthesized via coupling reactions between chromene-3-carbonyl chloride and ethyl piperazine-1-carboxylate, analogous to methods described for related piperazine derivatives .

Properties

IUPAC Name |

ethyl 4-(2-oxochromene-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-2-23-17(22)19-9-7-18(8-10-19)15(20)13-11-12-5-3-4-6-14(12)24-16(13)21/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZSKUKJKSYDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 2-Oxo-2H-Chromene-3-Carboxylate Formation

The synthesis begins with the condensation of 2-hydroxybenzaldehyde and diethyl malonate under reflux conditions in ethanol catalyzed by piperidine and acetic acid:

$$

\text{2-Hydroxybenzaldehyde} + \text{Diethyl malonate} \xrightarrow[\text{AcOH}]{\text{Piperidine, 70–80 °C}} \text{Ethyl 2-oxo-2H-chromene-3-carboxylate} \quad (82\% \text{ yield})

$$

Key Data :

Saponification to the Carboxylic Acid

The ethyl ester undergoes base-mediated hydrolysis using sodium hydroxide in methanol-water:

$$

\text{Ethyl ester} \xrightarrow[\text{H}_2\text{O}]{\text{NaOH, MeOH}} \text{2-Oxo-2H-chromene-3-carboxylic acid}

$$

Key Data :

- Workup : Acidification with HCl yields the crystalline acid.

- Purification : Recrystallization from ethanol.

Route 1: Sequential Coupling and Deprotection

Coupling with N-Boc Piperazine

The coumarin acid is activated using HOBt/EDC.HCl in DMF and coupled with N-Boc piperazine in the presence of DIPEA:

$$

\text{Coumarin acid} + \text{N-Boc piperazine} \xrightarrow[\text{DIPEA}]{\text{HOBt, EDC.HCl, DMF}} \text{tert-Butyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate} \quad (61\% \text{ yield})

$$

Key Data :

Boc Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane:

$$

\text{Boc-protected intermediate} \xrightarrow[\text{DCM}]{\text{TFA (4 eq), 0–5 °C}} \text{3-(Piperazine-1-carbonyl)-2H-chromen-2-one} \quad (69\% \text{ yield})

$$

Key Data :

Route 2: Direct Coupling with Pre-Functionalized Piperazine

Synthesis of Ethyl Piperazine-1-Carboxylate

Piperazine reacts with ethyl chloroformate under basic conditions to mono-functionalize one nitrogen:

$$

\text{Piperazine} + \text{ClCOOEt} \xrightarrow[\text{Base}]{\text{DCM}} \text{Ethyl piperazine-1-carboxylate}

$$

Challenges :

- Selectivity : Excess base and controlled stoichiometry ensure mono-substitution.

Amide Bond Formation

The coumarin acid is coupled with ethyl piperazine-1-carboxylate using EDC.HCl/HOBt in DMF:

$$

\text{Coumarin acid} + \text{Ethyl piperazine-1-carboxylate} \xrightarrow[\text{DIPEA}]{\text{HOBt, EDC.HCl, DMF}} \text{Target compound}

$$

Key Data :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Number of Steps | 3 | 2 |

| Overall Yield | ~40% (61% × 69% × 81%) | ~30% (Direct coupling) |

| Purification Complexity | Column chromatography required | Flash chromatography required |

| Key Advantage | Higher intermediate yields | Fewer steps |

Characterization and Spectral Data

¹H NMR (DMSO-d₆, 400 MHz)

Mass Spectrometry

Reaction Optimization and Challenges

Coupling Efficiency

Side Reactions

- Di-Substitution : Excess ethyl chloroformate leads to bis-esterified piperazine; controlled stoichiometry (1.2 eq) mitigates this.

- Coumarin Degradation : Prolonged exposure to strong acids (e.g., TFA) may hydrolyze the lactone ring; reaction times <1 hour are optimal.

Applications and Derivatives

The target compound serves as a precursor for sulfonamide and urea derivatives via reactions at the piperazine’s secondary amine. For example:

$$

\text{Target compound} + \text{R-SO₂Cl} \xrightarrow[\text{DIPEA}]{\text{DCM}} \text{Sulfonamide derivatives}

$$

Biological Relevance : Such derivatives exhibit inhibitory activity against soluble epoxide hydrolase (sEH), a target in inflammatory diseases.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Synthesis of Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 2-hydroxy benzaldehyde and diethyl malonate, which undergo a condensation reaction in the presence of a base such as piperidine and acetic acid to form an intermediate coumarin derivative.

- Formation of Piperazine Derivative : The intermediate is then reacted with N-Boc piperazine using EDCI and HOBT as coupling agents to yield the desired piperazine derivative with a carboxylate group .

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated that certain coumarin-based derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising results against a range of microbial strains. Coumarin derivatives are known for their ability to inhibit bacterial growth, and modifications such as those seen in this compound enhance this activity .

Neuroprotective Effects

Some studies suggest that piperazine derivatives can act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's. This compound may contribute to this class of compounds due to its structural characteristics .

Applications in Medicinal Chemistry

The versatility of this compound makes it a valuable scaffold for drug development:

Drug Design

The unique structural features of this compound allow for modifications that can lead to the development of new pharmacological agents. Its ability to form various derivatives facilitates the exploration of structure-activity relationships (SAR) in drug design .

Lead Compound Development

Due to its biological activities, it serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity. Researchers are actively exploring its potential as a template for novel therapeutics targeting cancer and infectious diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and its analogues:

Key Observations :

- Chromene vs. Xanthone/Indole: The chromene core in the target compound may exhibit distinct photochemical properties compared to xanthone () or indole () derivatives.

- Piperazine Linkage: Piperazine-carboxylate esters (e.g., ) generally improve water solubility compared to non-esterified piperazines, as seen in ’s carboxamide derivatives .

Physicochemical Properties

- Lipophilicity : The target compound’s chromene carbonyl and ethyl ester groups increase logP compared to ’s carboxamide derivatives, which are more polar .

- Solubility: Piperazine-carboxylates (e.g., ) exhibit better aqueous solubility than non-esterified piperazines (e.g., ’s trifluoroacetyl derivatives) .

Research Implications and Gaps

- Activity Profiling : The target compound’s biological activity remains underexplored. Testing against M. tuberculosis (as in ) or cancer cell lines (as in ) is warranted.

- Structural Optimization : Introducing electron-withdrawing groups (e.g., chloro, nitro) on the chromene ring may enhance bioactivity, as seen in ’s chlorophenyl derivatives .

Biological Activity

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for enhancing biological activity through various mechanisms. The compound's structure can be represented as follows:

This structure combines the chromene moiety with a piperazine group, contributing to its pharmacological potential.

1. Antimicrobial Activity

Research has demonstrated that derivatives of chromene compounds exhibit broad-spectrum antimicrobial properties. This compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that related compounds possess minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly through its interaction with heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival. Inhibitors targeting Hsp90 have shown effectiveness in reducing tumor growth in various cancer models . this compound is hypothesized to inhibit Hsp90 ATPase activity, thus promoting apoptosis in cancer cells.

3. Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives are well-documented. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to growth and apoptosis.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the established synthetic protocols for ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate?

Answer:

The synthesis involves two key steps:

Formation of the coumarin core : Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via condensation of salicylaldehyde and diethyl malonate in ethanol with piperidine as a catalyst, followed by acidification (yield: ~70%) .

Piperazine coupling : The carbonyl group is activated (e.g., via conversion to a reactive acyl chloride or mixed anhydride) and coupled with ethyl piperazine-1-carboxylate. Reaction conditions (solvent, temperature, catalyst) vary; for example, dichloromethane at 0–25°C with DCC (dicyclohexylcarbodiimide) as a coupling agent is commonly used for similar piperazine derivatives .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Salicylaldehyde, diethyl malonate, ethanol, piperidine, reflux | 70% | |

| 2 | DCM, DCC, ethyl piperazine-1-carboxylate, 0–25°C | ~65% (inferred) |

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., coumarin aromatic protons at δ 6.5–8.5 ppm, piperazine CH2 groups at δ 3.0–4.0 ppm) .

- X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles. SHELX software is widely used for refinement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 359.1245 for C17H17N2O5) .

Advanced: How can researchers optimize the coupling efficiency between 2-oxo-2H-chromene-3-carbonyl and piperazine moieties?

Answer:

- Coupling Reagents : Replace DCC with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to reduce side reactions; yields improve from 65% to >80% in similar systems .

- Solvent Optimization : Use anhydrous DMF instead of DCM to enhance nucleophilicity of piperazine .

- Temperature Control : Maintain 0–5°C during activation to prevent racemization or decomposition .

Advanced: What strategies address discrepancies in structural data from X-ray crystallography vs. NMR spectroscopy?

Answer:

- Cross-Validation : Use both techniques to resolve ambiguities (e.g., piperazine chair vs. boat conformation) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR shifts and compare with experimental data .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Advanced: What are the challenges in determining the compound's reactivity towards nucleophilic agents?

Answer:

- Steric Hindrance : The coumarin carbonyl is less accessible due to adjacent piperazine bulk, requiring polar aprotic solvents (e.g., THF) to enhance reactivity .

- Electronic Effects : Electron-withdrawing groups on the coumarin ring reduce electrophilicity. Kinetic studies (e.g., UV-Vis monitoring of hydrazine reactions) quantify reactivity .

Basic: What are the key functional groups influencing the compound's biological activity?

Answer:

- Coumarin Core : Mediates intercalation with DNA or inhibition of kinases .

- Piperazine Moiety : Enhances solubility and modulates receptor binding (e.g., serotonin receptors) .

- Ester Group : Impacts metabolic stability; hydrolysis to carboxylic acid alters pharmacokinetics .

Advanced: How to design experiments to evaluate the compound's enzyme inhibition kinetics?

Answer:

- Fluorescence Quenching Assays : Monitor tryptophan residue changes in target enzymes (e.g., COX-2) .

- Michaelis-Menten Analysis : Measure IC50 values under varied substrate concentrations (e.g., 0.1–10 mM ATP for kinase inhibition) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 1:2 to 1:1) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 145–148°C) .

Advanced: How to analyze the compound's stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–13) to identify labile ester bonds .

Advanced: What computational methods predict the compound's binding affinity to target receptors?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with active sites (e.g., HIV-1 protease) .

- Molecular Dynamics (GROMACS) : Assess binding stability over 100-ns simulations .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.